Cas no 1864057-49-7 (1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride)

1-(アゼチジン-3-イル)ピロリジン-2,5-ジオン塩酸塩は、複素環式化合物に分類される有機化合物です。分子式はC7H11ClN2O2で、分子量は190.63 g/molです。この化合物は、アゼチジン環とピロリジンジオン骨格を有するユニークな構造を持ち、医薬品中間体としての応用が期待されます。塩酸塩形態であるため、高い水溶性と結晶性を示し、取り扱いが容易です。また、反応性に富む官能基を有しており、多様な誘導体合成の出発物質として有用です。特に、神経科学分野や創薬研究における生物活性化合物の開発において、重要なビルディングブロックとしての潜在性を有しています。

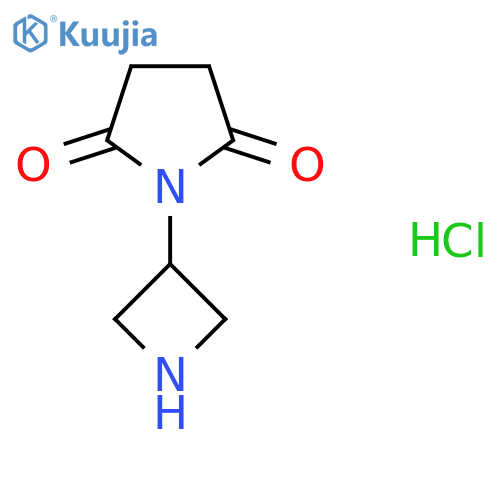

1864057-49-7 structure

商品名:1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

CAS番号:1864057-49-7

MF:C7H11ClN2O2

メガワット:190.627440690994

MDL:MFCD28016998

CID:4772353

PubChem ID:76145511

1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

- 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

-

- MDL: MFCD28016998

- インチ: 1S/C7H10N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h5,8H,1-4H2;1H

- InChIKey: JFMUBQUBCIEQBN-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C1CCC(N1C1CNC1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 195

- トポロジー分子極性表面積: 49.4

1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241226-0.5g |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 95% | 0.5g |

$671.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2074-1-5G |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 95% | 5g |

¥ 7,359.00 | 2023-04-14 | |

| Enamine | EN300-241226-0.05g |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 95% | 0.05g |

$587.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2074-1-1G |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 95% | 1g |

¥ 2,455.00 | 2023-04-14 | |

| Enamine | EN300-241226-10.0g |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 95% | 10.0g |

$3007.0 | 2024-06-19 | |

| Enamine | EN300-241226-0.25g |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 95% | 0.25g |

$642.0 | 2024-06-19 | |

| Enamine | EN300-241226-5g |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 5g |

$2028.0 | 2023-09-15 | ||

| Enamine | EN300-241226-10g |

1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 10g |

$3007.0 | 2023-09-15 | ||

| Ambeed | A1078193-1g |

1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 98% | 1g |

$441.0 | 2024-04-22 | |

| Ambeed | A1078193-5g |

1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |

1864057-49-7 | 98% | 5g |

$1280.0 | 2024-04-22 |

1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1864057-49-7 (1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1864057-49-7)1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):397.0/1152.0